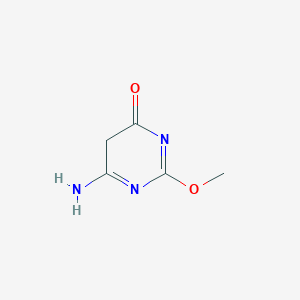![molecular formula C8H4F3N3 B051264 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 115652-65-8](/img/structure/B51264.png)
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a pyridopyrazine derivative that possesses a trifluoromethyl group at the 2-position. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug design.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the modulation of various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of cancer and viral infections.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. The compound has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of autoimmune disorders. Additionally, it has been reported to exhibit low toxicity and high metabolic stability, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine in lab experiments include its high potency, low toxicity, and metabolic stability. However, the limitations of the compound include its relatively complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. These include:
1. Further investigation of the compound's mechanism of action and cellular targets.
2. Development of more efficient and scalable synthesis methods for the compound.
3. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in animal models.
4. Investigation of the compound's potential applications in combination therapy with other drugs.
5. Exploration of the compound's potential applications in the treatment of other diseases, such as neurological disorders and cardiovascular diseases.
Conclusion
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. The compound possesses a trifluoromethyl group at the 2-position, which enhances its lipophilicity and metabolic stability. Studies have demonstrated that the compound exhibits a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. There are several future directions for the research and development of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine, which may lead to the discovery of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine involves the reaction of 2-chloropyrido[2,3-b]pyrazine with trifluoromethyl lithium in the presence of a palladium catalyst. This reaction is carried out under an inert atmosphere at elevated temperatures and yields the desired compound in good yields.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine has been extensively studied for its potential applications in drug discovery. The compound has been shown to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. It has also been investigated as a potential candidate for the treatment of various diseases, such as cancer, viral infections, and autoimmune disorders.
Propiedades
Número CAS |
115652-65-8 |
|---|---|
Nombre del producto |
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine |
Fórmula molecular |
C8H4F3N3 |
Peso molecular |
199.13 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H4F3N3/c9-8(10,11)6-4-13-7-5(14-6)2-1-3-12-7/h1-4H |
Clave InChI |
WJVCUGNSRAKHQG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2N=C1)C(F)(F)F |
SMILES canónico |
C1=CC2=NC(=CN=C2N=C1)C(F)(F)F |
Sinónimos |
Pyrido[2,3-b]pyrazine, 2-(trifluoromethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)
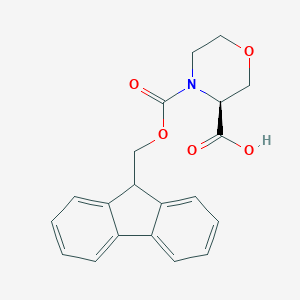
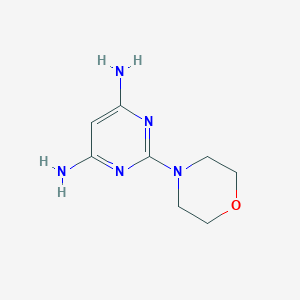


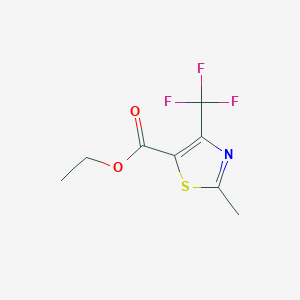
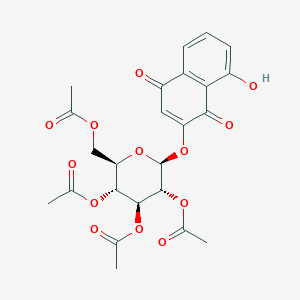
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
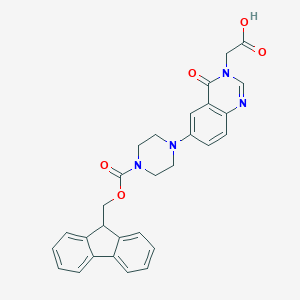
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
